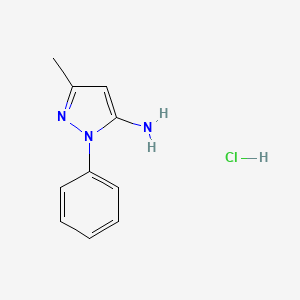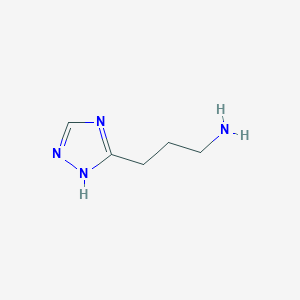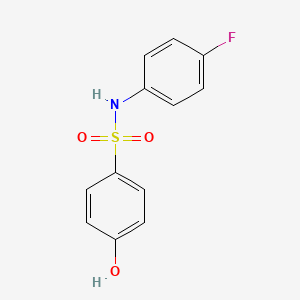
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline” is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is used for research purposes, particularly in proteomics research .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a predicted boiling point of 473.6 °C at 760 mmHg and a predicted density of 1.4 g/cm3. Its refractive index is predicted to be n20D 1.72 .作用机制
The mechanism of action of TSA is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes and proteins. In particular, TSA is known to inhibit the activity of enzymes involved in the metabolism of drugs and hormones, such as cytochrome P450 enzymes. It is also believed to interact with DNA and proteins, although the exact mechanism of action is still being investigated.
Biochemical and Physiological Effects
TSA has a wide range of biochemical and physiological effects. In particular, it is known to inhibit the activity of enzymes involved in the metabolism of drugs and hormones, such as cytochrome P450 enzymes. It is also known to interact with DNA and proteins, although the exact mechanism of action is still being investigated. In addition, TSA has been shown to have anti-inflammatory and anti-cancer activity in animal models.
实验室实验的优点和局限性
TSA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable. In addition, TSA is non-toxic and has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological systems. However, there are some limitations to using TSA in laboratory experiments. For example, it is not always possible to accurately measure the amount of TSA that is present in a sample, as it can be easily degraded by light and heat. In addition, the exact mechanism of action of TSA is still not fully understood.
未来方向
There are several potential future directions for research related to TSA. For example, further research is needed to better understand the mechanism of action of TSA and to identify new applications for it. In addition, research is needed to develop more efficient and cost-effective methods for synthesizing TSA. Finally, research is needed to identify new compounds that can be synthesized using TSA as a reagent.
合成方法
TSA can be synthesized via a number of methods. The most common method is by reaction of 1H-1,2,4-triazole with sulfanilic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces an intermediate product, which is then reduced to TSA with sodium borohydride. Alternatively, TSA can also be synthesized from 1H-1,2,4-triazole and sulfanilamide in the presence of a base, such as potassium hydroxide.
科学研究应用
TSA is widely used in scientific research for a variety of applications. It is used as a reagent in organic synthesis to synthesize a variety of compounds, such as heterocycles and polymers. It is also used as a ligand in coordination chemistry to study the structure and properties of metal complexes. In addition, TSA is used in research studies to investigate the mechanism of action of various biological systems, including enzymes, proteins, and DNA.
属性
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-6-1-3-7(4-2-6)13-8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXZIFKJVAXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)




![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)